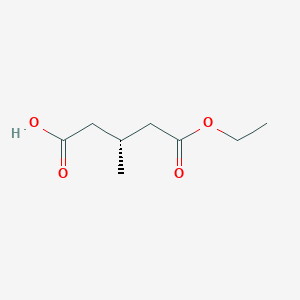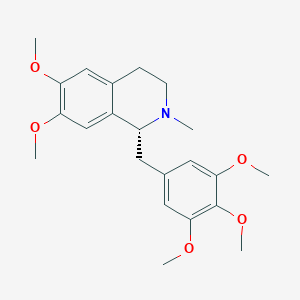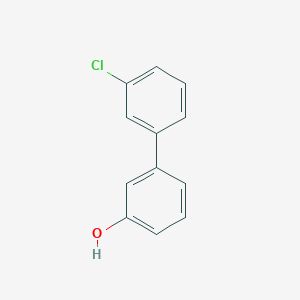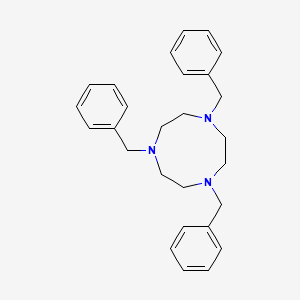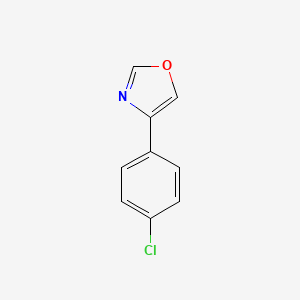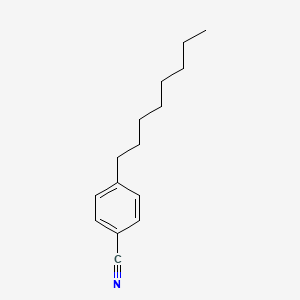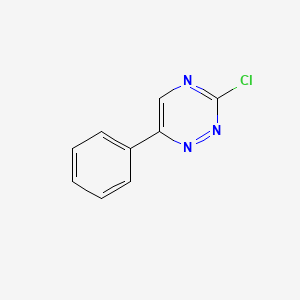
3-Chloro-6-phényl-1,2,4-triazine
Vue d'ensemble
Description
3-Chloro-6-phenyl-1,2,4-triazine is a type of triazine compound . Triazines are a class of nitrogen-containing heterocycles. They are known to play important roles in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of 3-Chloro-6-phenyl-1,2,4-triazine involves nucleophilic substitution reactions . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-phenyl-1,2,4-triazine can be analyzed using various techniques such as IR, NMR, and high-resolution mass spectra . The X-ray crystal structures of similar compounds have also been reported .Chemical Reactions Analysis
Triazines, including 3-Chloro-6-phenyl-1,2,4-triazine, have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-phenyl-1,2,4-triazine can be determined using various techniques. For instance, its melting point is 138-140 °C, and its density is 1.309 .Applications De Recherche Scientifique
Synthèse d'autres triazines
Les triazines, y compris la 3-chloro-6-phényl-1,2,4-triazine, sont utilisées dans la synthèse d'une gamme de di- et tri-substituées 1,3,5-triazines symétriques et non symétriques contenant des groupes alkyles, aromatiques, encombrés, chiraux et achiraux hydroxyalkyles, esters et imidazoles .
Propriétés biologiques
Les dérivés de la triazine, y compris la this compound, présentent une large gamme d'activités biologiques. Celles-ci incluent des effets antibactériens, antifongiques, anticancéreux, antipaludiques, antituberculeux, ainsi que des effets herbicides .
Blocs de construction pour des molécules biologiquement importantes
Les triazines et les tétrazines sont toutes deux des blocs de construction et ont apporté une nouvelle dimension à la conception de molécules organiques biologiquement importantes. Plusieurs de leurs dérivés aux propriétés électroniques affinées ont été identifiés comme multifonctionnels, adaptables, commutables, remarquablement antifongiques, anticancéreux, antiviraux, antitumoraux, cardiotoniques, anti-VIH, analgésiques, antiprotozoaires, etc. .
Catalyse hétérogène
L'absence de liaisons faibles à l'exception du groupe aromatique et des liaisons C=N confère aux triazines et aux tétrazines une teneur élevée en azote, une grande stabilité chimique et l'effet incroyable d'hétéroatome (HAE) qui conduit à de grandes applications pratiques telles que la catalyse hétérogène .
Photocatalyse
Les systèmes triazine et tétrazine, y compris la this compound, ont été utilisés en photocatalyse .
Séparation et stockage
Les systèmes triazine et tétrazine ont été utilisés dans des applications de séparation et de stockage .
Fonctions liées à l'énergie
Les systèmes triazine et tétrazine ont été utilisés dans des fonctions liées à l'énergie .
Synthèse de la pyrrolo[2,1-f][1,2,4]triazine
La pyrrolo[2,1-f][1,2,4]triazine, un dérivé de la triazine, a été utilisée dans le traitement d'Ebola et d'autres virus émergents. Des rapports récents ont révélé une activité anti-norovirus des C-nucléosides de la 4-aminopyrrolo-[2,1-f][1,2,4]triazine, qui ont la capacité d'inhiber à la fois l'ARN polymérase dépendante de l'ARN (RdRp) du norovirus murin et humain .
Orientations Futures
Mécanisme D'action
Target of Action
Triazine derivatives are known to interact with a variety of biological targets due to their high nitrogen content and chemical stability . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Mode of Action
The mode of action of 3-Chloro-6-phenyl-1,2,4-triazine involves its interaction with its targets through inverse electron-demand Diels–Alder reactions . In these reactions, π-deficient triazines and tetrazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct, as a result of a retro-Diels–Alder reaction and subsequent aromatization of the intermediate product .
Biochemical Pathways
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can affect various biochemical pathways, leading to their downstream effects.
Pharmacokinetics
The pharmacokinetics of triazine derivatives are generally influenced by their chemical structure, solubility, and stability .
Result of Action
Triazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-phenyl-1,2,4-triazine. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and reactivity . Furthermore, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .
Propriétés
IUPAC Name |
3-chloro-6-phenyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVMUJKVDQWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452550 | |
| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73214-24-1 | |
| Record name | 3-chloro-6-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


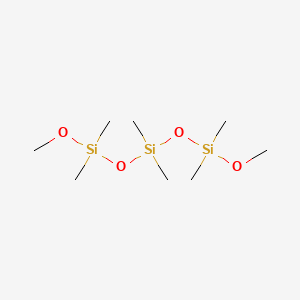
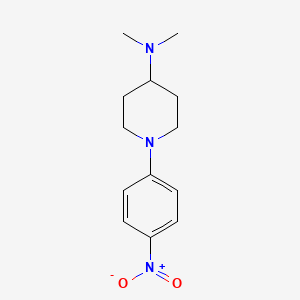
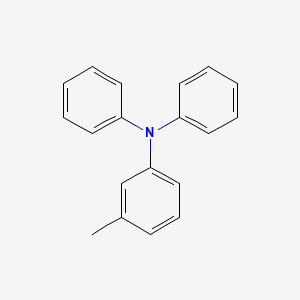
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
